tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate: is a chemical compound with the molecular formula C9H18INO3 and a molecular weight of 315.15 g/mol . It is often used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated alcohol under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the iodinated alcohol in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a simpler carbamate derivative.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N) or pyridine (Py) are used.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of deiodinated carbamate derivatives.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of protected amines and amino acids .
Biology:
- Utilized in the study of enzyme mechanisms and protein modifications.
- Acts as a probe in biochemical assays to investigate molecular interactions .
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and its potential as a pharmacological agent .
Industry:
- Used in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The presence of the iodine atom and the carbamate group allows for specific binding and modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
tert-Butyl N-hydroxycarbamate: Lacks the hydroxy and iodine groups, used primarily as a protecting group in organic synthesis.
Uniqueness:
- The presence of the iodine atom in tert-Butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate makes it unique compared to other carbamates. This iodine atom allows for specific substitution reactions and can be used as a handle for further functionalization.
- The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for use in different research and industrial applications .
Eigenschaften
Molekularformel |
C9H18INO3 |
---|---|
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-3-iodo-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18INO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
MMKDFIAFTHEGFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(C)(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.